

Lirioprolioside B: A Comprehensive Spectroscopic Guide

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Compound of Interest

Compound Name: *Lirioprolioside B*

Cat. No.: *B15590603*

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Introduction

Lirioprolioside B is a naturally occurring steroidal glycoside isolated from the subterranean parts of *Liriope spicata* var. *prolifera*. As a constituent of a plant used in traditional medicine, its structural elucidation and spectroscopic characterization are crucial for further investigation into its potential pharmacological activities. This technical guide provides a detailed overview of the spectroscopic data for **Lirioprolioside B**, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This information is essential for the identification, characterization, and further development of this compound.

Spectroscopic Data

The structural elucidation of **Lirioprolioside B** was achieved through extensive spectroscopic analysis. The following tables summarize the key ^1H NMR, ^{13}C NMR, and Mass Spectrometry data as reported in the primary literature.

Table 1: ^1H NMR Spectroscopic Data for Lirioprolioside B (in $\text{C}_5\text{D}_5\text{N}$)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Aglycone			
1	3.40	m	
3	3.95	m	
4	3.35	m	
6	5.38	br s	
16	4.95	m	
18-H ₃	0.85	s	
19-H ₃	1.05	s	
21-H ₃	1.02	d	6.8
27-H ₃	1.15	d	7.0
Fucopyranosyl moiety			
1'	4.92	d	7.5
2'	4.45	m	
3'	4.30	m	
4'	4.15	br s	
5'	4.05	m	
6'-H ₃	1.55	d	6.2
Rhamnopyranosyl moiety			
1''	5.85	br s	
2''	4.85	m	
3''-OAc	5.45	dd	9.5, 3.0
4''	4.50	t	9.5

5"	4.65	m	
6"-H ₃	1.68	d	6.0
Acetyl-H ₃	2.15	s	

Table 2: ¹³C NMR Spectroscopic Data for Lirioproliside B (in C₅D₅N)

Position	Chemical Shift (δ , ppm)	Position	Chemical Shift (δ , ppm)
Aglycone	Fucopyranosyl moiety		
1	78.1	1'	102.5
2	34.5	2'	83.5
3	70.9	3'	76.1
4	40.1	4'	71.9
5	141.5	5'	72.5
6	122.1	6'	17.1
7	32.5	Rhamnopyranosyl moiety	
8	31.9	1"	102.1
9	50.5	2"	72.9
10	37.2	3"	73.2
11	21.3	4"	74.1
12	40.5	5"	69.9
13	41.1	6"	18.8
14	56.5	Acetyl moiety	
15	32.1	CO	170.5
16	81.5	CH ₃	21.1
17	63.5		
18	16.5		
19	19.8		
20	42.1		
21	15.1		

22	110.1
23	31.9
24	29.5
25	30.8
26	65.5
27	17.8

Table 3: Mass Spectrometry Data for Lirioprolioside B

Ion	m/z (relative intensity, %)
[M+H] ⁺	765
[M+Na] ⁺	787
[Aglycone+H] ⁺	417

Experimental Protocols

The spectroscopic data presented above were obtained using the following methodologies, as adapted from the original literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: NMR spectra were recorded on a Bruker AM-400 spectrometer.
- Sample Preparation: Samples were dissolved in deuterated pyridine (C₅D₅N).
- ¹H NMR Spectroscopy: Proton NMR spectra were recorded at 400 MHz. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as the internal standard.
- ¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded at 100 MHz. Chemical shifts are reported in ppm relative to TMS.

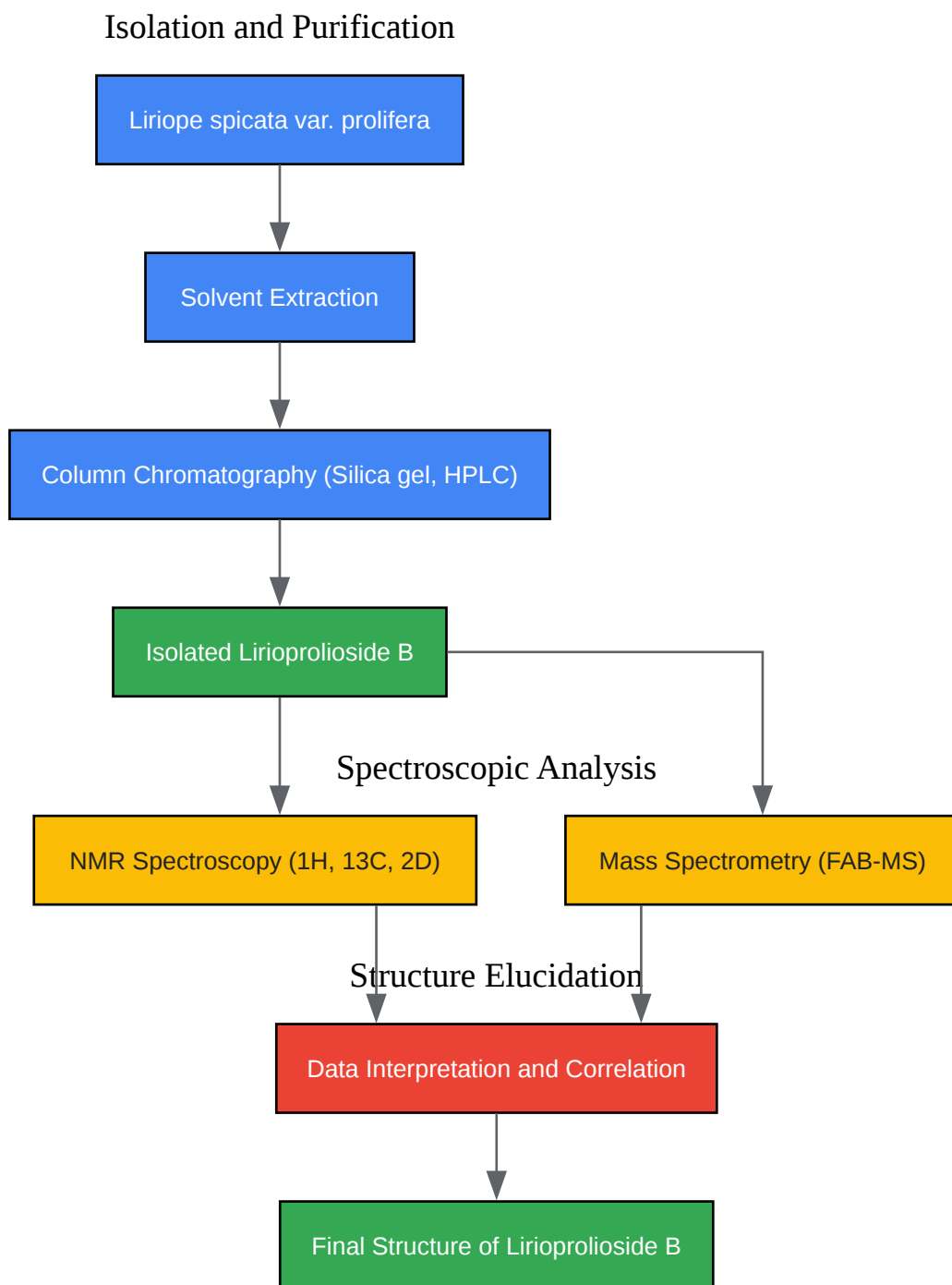
- 2D NMR Spectroscopy: Structural assignments were further confirmed by two-dimensional NMR techniques, including COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) experiments.

Mass Spectrometry (MS)

- Instrumentation: Fast Atom Bombardment (FAB) mass spectra were obtained on a VG AutoSpec-3000 spectrometer.
- Sample Preparation: The sample was mixed with a suitable matrix (e.g., glycerol or 3-nitrobenzyl alcohol) on a stainless-steel target.
- Ionization: The sample was bombarded with a high-energy beam of xenon atoms to induce ionization.
- Analysis: The resulting ions were analyzed to determine their mass-to-charge ratio (m/z).

Workflow for Spectroscopic Analysis of Lirioprolioside B

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of a natural product like **Lirioprolioside B**.



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Caption: Workflow for the isolation and structural elucidation of **Lirioprolioside B**.

This guide provides a foundational set of spectroscopic data and methodologies for **Lirioprolioside B**. Researchers can utilize this information for compound identification, quality control, and as a basis for further research into its biological properties and potential therapeutic applications.

- To cite this document: BenchChem. [Lirioprolioside B: A Comprehensive Spectroscopic Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15590603#lirioprolioside-b-spectroscopic-data-nmr-ms\]](https://www.benchchem.com/product/b15590603#lirioprolioside-b-spectroscopic-data-nmr-ms)

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